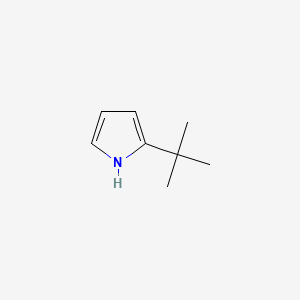

2-tert-butyl-1H-pyrrole

説明

Contextualization of Pyrrole (B145914) Chemistry in Heterocyclic Research

Pyrrole, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. rsc.org Its presence in vital biomolecules such as heme, chlorophyll, and cytochromes underscores its profound importance in biological systems. nih.gov The unique electronic properties of the pyrrole ring, characterized by a π-electron-rich system, make it a versatile building block in organic synthesis. mdpi.com The field of heterocyclic chemistry heavily relies on pyrrole and its derivatives for the construction of complex molecular architectures with diverse biological activities. nih.govresearcher.life Researchers continuously explore new synthetic methodologies to access functionalized pyrroles, driven by their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Rationale for Research on 2-tert-butyl-1H-pyrrole Derivatives

The introduction of a tert-butyl group at the 2-position of the pyrrole ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications. The bulky tert-butyl group can direct the regioselectivity of further substitutions on the pyrrole ring and can also enhance the metabolic stability of molecules containing this moiety. Research into this compound and its derivatives is driven by the quest for novel compounds with tailored properties. For instance, tert-butyl pyrrole-2-carboxylate derivatives are recognized as important intermediates in the synthesis of 2-formyl pyrroles, which are valuable precursors for more complex molecules. nih.gov Furthermore, the investigation of substituted pyrroles, including those with tert-butyl groups, is crucial for developing new pharmacologically relevant molecules. bohrium.com

Historical Development of Substituted Pyrrole Synthesis and Investigation

The synthesis of pyrroles has a rich history, with several named reactions forming the cornerstone of classical pyrrole chemistry. The Paal-Knorr synthesis, the Knorr pyrrole synthesis, and the Hantzsch pyrrole synthesis are among the most well-known methods for constructing the pyrrole ring from various acyclic precursors. wikipedia.org Over the centuries, significant effort has been dedicated to developing more efficient and versatile methods for pyrrole synthesis. rsc.org

Early methods often required harsh reaction conditions and were limited in their substrate scope. The Piloty-Robinson pyrrole synthesis, for example, utilizes two equivalents of an aldehyde and hydrazine (B178648) to produce pyrroles with substituents at the 3 and 4 positions. wikipedia.org The Van Leusen reaction offers a route to 3,4-disubstituted pyrroles from α,β-unsaturated ketones and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.gov

More recent advancements have focused on the development of catalytic and more sustainable synthetic routes. rsc.orgbohrium.com These include transition metal-catalyzed reactions, such as those employing rhodium, ruthenium, palladium, or copper catalysts, which allow for the synthesis of highly substituted pyrroles under milder conditions. nih.govorganic-chemistry.org The use of photochemical and electrochemical methods has also emerged as a powerful strategy for the construction of substituted pyrroles from a variety of nitrogen-containing precursors. rsc.orgrsc.org The continuous evolution of synthetic methodologies reflects the enduring importance of substituted pyrroles in various scientific disciplines.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H13N |

| Molecular Weight | 123.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | CC(C)(C)C1=CC=CN1 nih.gov |

| InChIKey | AJPCQTXGHLEGAY-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

特性

分子式 |

C8H13N |

|---|---|

分子量 |

123.20 g/mol |

IUPAC名 |

2-tert-butyl-1H-pyrrole |

InChI |

InChI=1S/C8H13N/c1-8(2,3)7-5-4-6-9-7/h4-6,9H,1-3H3 |

InChIキー |

AJPCQTXGHLEGAY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=CN1 |

製品の起源 |

United States |

Strategic Synthetic Methodologies for 2 Tert Butyl 1h Pyrrole and Its Functionalized Analogues

Direct Synthetic Routes to 2-tert-butyl-1H-pyrrole

Direct methods for the introduction of a tert-butyl group onto a pre-formed pyrrole (B145914) ring are often challenging due to the steric hindrance of the substituent and the potential for multiple substitution products. However, specific catalytic and organometallic approaches have been explored.

Organometallic Reagent-Mediated Pyrrole Alkylation

The direct alkylation of pyrrole using organometallic reagents is a common strategy. The pyrrole anion, generated by deprotonation with a strong base, can act as a nucleophile. However, the synthesis of this compound via this route is complicated by the ambident nucleophilic nature of the pyrrolyl anion, which can lead to both N- and C-alkylation, as well as the steric bulk of the incoming tert-butyl group.

The use of highly reactive organolithium reagents, such as tert-butyllithium (B1211817) (t-BuLi), presents a direct route. wikipedia.orgnih.govresearchgate.net The reaction of pyrrole with t-BuLi can lead to deprotonation at the nitrogen atom, followed by potential C-2 lithiation. Subsequent reaction with an electrophile could introduce the tert-butyl group. However, the high reactivity of t-BuLi can also lead to side reactions and polymerization. The synthesis of N-(tert-butoxycarbonyl)pyrrole followed by directed ortho-lithiation at the 2-position with sec-butyllithium (B1581126) has been reported, offering a more controlled approach to functionalization at the C-2 position. acs.org

Table 2: Organometallic Reagents for Pyrrole Alkylation

| Reagent | Proposed Role | Expected Intermediate | Key Considerations |

| tert-Butyllithium (t-BuLi) | Strong base for deprotonation and potential lithiation | Pyrrolyl anion, 2-lithiopyrrole | High reactivity, potential for side reactions and poor selectivity |

| Pyrrolylmagnesium halide (Pyrrole Grignard) | Nucleophilic pyrrole source | N/A | Less reactive than organolithiums, may favor N-alkylation |

| sec-Butyllithium with a directing group (e.g., BOC) | Directed lithiation at C-2 | 2-Lithio-N-(tert-butoxycarbonyl)pyrrole | Improved regioselectivity, requires protection/deprotection steps |

The choice of solvent, temperature, and the specific organometallic reagent and its stoichiometry are crucial parameters to control the regioselectivity of the alkylation reaction.

Classical and Contemporary Pyrrole Synthesis Adaptations for tert-Butyl Pyrroles

Classical pyrrole syntheses, which construct the heterocyclic ring from acyclic precursors, offer a robust alternative for introducing the tert-butyl group at a specific position.

Hantzsch Pyrrole Synthesis and its Continuous Flow Implementations

The Hantzsch pyrrole synthesis is a versatile method that involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org To synthesize a 2-tert-butylpyrrole, one of the starting materials must contain the tert-butyl moiety. For instance, using an α-haloketone bearing a tert-butyl group, such as 1-bromo-3,3-dimethyl-2-butanone, in reaction with a β-ketoester and an amine would be a plausible route.

Recent advancements have seen the implementation of the Hantzsch synthesis in continuous flow reactors. scispace.comsyrris.jpsemanticscholar.org This technology offers advantages such as rapid reaction optimization, improved safety for handling reactive intermediates, and ease of scalability. beilstein-journals.org A notable example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. scispace.comsyrris.jp In this process, the HBr generated as a byproduct is utilized to hydrolyze the tert-butyl ester in situ. While this specific example leads to a carboxylic acid at the 3-position, it demonstrates the feasibility of incorporating tert-butyl groups into the Hantzsch synthesis under flow conditions.

Table 3: Potential Starting Materials for Hantzsch Synthesis of this compound

| β-Ketoester | α-Haloketone | Amine Source | Resulting Pyrrole Substitution Pattern |

| Ethyl acetoacetate (B1235776) | 1-Bromo-3,3-dimethyl-2-butanone | Ammonia | 2-tert-Butyl-4-methyl-3-ethoxycarbonyl-1H-pyrrole |

| Ethyl benzoylacetate | 1-Bromo-3,3-dimethyl-2-butanone | Ammonia | 2-tert-Butyl-4-phenyl-3-ethoxycarbonyl-1H-pyrrole |

| tert-Butyl acetoacetate | Chloroacetone | Ammonia | 2-Methyl-3-(tert-butoxycarbonyl)-1H-pyrrole |

Paal-Knorr and Knorr Synthetic Pathways for Pyrrole Core Assembly

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.comresearchgate.netorganic-chemistry.orgrgmcet.edu.inuomustansiriyah.edu.iqresearchgate.net The key to synthesizing this compound via this method is the availability of the corresponding 1,4-dicarbonyl precursor, namely 5,5-dimethyl-1-phenylhexane-1,4-dione or a similar derivative. The synthesis of such sterically hindered 1,4-dicarbonyls can be challenging.

The Knorr pyrrole synthesis, on the other hand, involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org This method is highly versatile, and the use of tert-butyl acetoacetate in Knorr syntheses has been reported to give high yields. wikipedia.org To obtain a 2-tert-butylpyrrole, an α-amino ketone with a tert-butyl group, such as 1-amino-3,3-dimethyl-2-butanone, would be required. The in-situ generation of α-amino ketones from oximes is a common practice in the Knorr synthesis. A modified Knorr condensation using preformed α-amino ketones derived from amino acids offers a versatile route to more complex pyrroles. clockss.org

Table 4: Comparison of Paal-Knorr and Knorr Syntheses for this compound

| Synthesis | Key Precursors | Synthetic Challenge |

| Paal-Knorr | 1,4-Dicarbonyl with a tert-butyl group | Synthesis of the sterically hindered 1,4-dicarbonyl compound |

| Knorr | α-Amino-ketone with a tert-butyl group and a β-ketoester | Synthesis and stability of the α-amino-ketone |

Barton-Zard and Van Leusen Pyrrole Synthesis Modifications

The Barton-Zard reaction provides a route to pyrroles from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgresearchgate.netresearchgate.netcityu.edu.hkmdpi.com To synthesize a 2-tert-butylpyrrole, a nitroalkene containing a tert-butyl group, such as 3,3-dimethyl-1-nitro-1-butene, would be a suitable starting material. This would react with an isocyanoacetate to form the pyrrole ring.

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) in the presence of a base to form the pyrrole ring. organic-chemistry.orgnih.govwikipedia.orgorganische-chemie.chmdpi.com For the synthesis of this compound, an α,β-unsaturated ketone with a tert-butyl group, such as 4,4-dimethyl-1-phenylpent-1-en-3-one, could be reacted with TosMIC.

Table 5: Starting Materials for Barton-Zard and Van Leusen Syntheses

| Synthesis | Key Reagents | Resulting Pyrrole |

| Barton-Zard | 3,3-Dimethyl-1-nitro-1-butene, Ethyl isocyanoacetate | Ethyl 5-tert-butyl-1H-pyrrole-2-carboxylate |

| Van Leusen | 4,4-Dimethyl-1-phenylpent-1-en-3-one, Tosylmethyl isocyanide | 2-tert-Butyl-5-phenyl-1H-pyrrole |

These methods offer good control over the substitution pattern of the resulting pyrrole, provided the appropriately substituted starting materials are accessible.

Regioselective Functionalization Strategies for this compound

Directed ortho-Metalation and Electrophilic Quenching, e.g., Lithiation-Boronation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govmdpi.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. nih.govresearchgate.net For pyrroles, the N-H proton is acidic and must first be protected. The tert-butoxycarbonyl (Boc) group is an effective DMG for the pyrrole ring.

The lithiation of N-Boc pyrrole occurs selectively at the C2 position due to the directing effect of the carbamate (B1207046) group. escholarship.org This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. A prime example of this strategy is the lithiation-boronation sequence to synthesize pyrrole-2-boronic acid derivatives.

Specifically, the treatment of tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole) with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) generates the 2-lithiated pyrrole species. nih.govnih.gov Subsequent quenching of this intermediate with an electrophilic boron source, such as trimethyl borate (B1201080) (B(OMe)₃), leads to the formation of tert-butyl 2-borono-1H-pyrrole-1-carboxylate after an aqueous workup. nih.govnih.gov This boronic acid derivative is a versatile intermediate for further functionalization, for example, in Suzuki cross-coupling reactions.

While this demonstrates the functionalization of the C2 position of the pyrrole ring, the regioselective functionalization of a pyrrole already bearing a substituent at the C2 position, such as this compound, requires a different approach. If the nitrogen of this compound is protected with a directing group like Boc, the directing effect would still favor the now-occupied C2 position and the sterically hindered C5 position. The bulky tert-butyl group at C2 would likely sterically hinder metalation at the adjacent C3 position. Therefore, metalation would be expected to occur preferentially at the C5 position, providing a route to 2,5-disubstituted pyrrole derivatives. Subsequent electrophilic quenching would then install a functional group at the C5 position.

Vilsmeier-Haack Formylation and Related Electrophilic Aromatic Substitution Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govnih.gov The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the electrophile. mit.edu

Pyrrole is highly activated towards electrophilic aromatic substitution, reacting more readily than benzene. mdpi.comnih.gov For an unsubstituted pyrrole, the Vilsmeier-Haack reaction, like most electrophilic substitutions, occurs preferentially at the C2 (α) position. This regioselectivity is attributed to the superior resonance stabilization of the cationic intermediate (sigma complex) formed upon electrophilic attack at C2 compared to attack at C3 (β). mdpi.com

When the C2 position is already occupied, as in this compound, the site of the subsequent electrophilic attack is dictated by a combination of electronic and steric factors. The tert-butyl group is an electron-donating group, which further activates the pyrrole ring towards electrophilic substitution. nih.gov As an alkyl group, it directs incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, this corresponds to the C3 and C5 positions relative to the tert-butyl group.

However, the significant steric bulk of the tert-butyl group at the C2 position would be expected to strongly disfavor electrophilic attack at the adjacent C3 position. nih.gov Therefore, the Vilsmeier-Haack formylation of this compound is predicted to occur predominantly at the C5 position, which is electronically activated and sterically accessible. Attack at the C4 position would be less favored electronically compared to the C5 (α') position. This regioselectivity provides a direct route to 2-tert-butyl-5-formyl-1H-pyrrole, a valuable intermediate for the synthesis of more complex functionalized pyrroles.

Other electrophilic aromatic substitution reactions on this compound would be expected to follow a similar regiochemical outcome, with a strong preference for substitution at the C5 position to minimize steric hindrance from the bulky C2 substituent.

C-H Functionalization and Arylation Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. For heteroaromatic compounds like pyrrole, transition metal-catalyzed C-H activation is a key strategy for introducing aryl and other groups.

Palladium-catalyzed C-H arylation is a widely studied methodology. For instance, the direct arylation of 2,5-disubstituted pyrroles with diaryliodonium salts has been reported, demonstrating that the C-H bonds at the β-positions (C3 and C4) of the pyrrole ring can be functionalized. nih.gov In the case of this compound, the presence of the bulky substituent at C2 would significantly influence the regioselectivity of such a reaction. Directing group-assisted C-H activation often favors the ortho position. If the nitrogen of this compound were functionalized with a directing group, C-H activation would likely be directed to the C5 position.

In the absence of a directing group on the nitrogen, the intrinsic reactivity of the C-H bonds and steric factors would govern the reaction outcome. The C5 position is electronically similar to the occupied C2 position (both are α-positions) and is sterically more accessible than the C3 position. Therefore, direct C-H arylation of this compound would be expected to show a preference for the C5 position.

Rhodium-catalyzed C-H functionalization reactions have also been extensively developed. nih.gov These reactions can proceed through various mechanisms, including chelation-assisted pathways. nih.gov For example, rhodium(III) catalysts have been used for the synthesis of indoles and pyrroles via C-H bond functionalization. researchgate.net The application of these methods to this compound would again need to consider the steric and electronic influence of the tert-butyl group. It is plausible that rhodium-catalyzed C-H activation could be directed to the less hindered C4 or C5 positions. Asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been achieved with high enantioselectivity using rhodium catalysts, highlighting the potential for stereocontrolled functionalization of pyrrole derivatives. nih.gov

The development of C-H functionalization methods that are highly regioselective for a specific position on the this compound scaffold is crucial for the efficient synthesis of its functionalized analogues. The interplay between the electronic nature of the pyrrole ring and the steric hindrance imposed by the tert-butyl group presents a challenge and an opportunity for developing selective synthetic methodologies.

De Novo Synthesis Approaches and Cyclization Reactions

Content for this section is not yet available.

[3+2] Cycloaddition Reactions in Pyrrole Ring Formation

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including the pyrrole nucleus. A notable example of this strategy is the Van Leusen pyrrole synthesis, which typically involves the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org This methodology has been adapted for the synthesis of functionalized pyrroles bearing a tert-butyl group.

A key approach involves a one-pot reaction of an α,β-unsaturated ketone, derived from trimethylacetaldehyde (B18807) (pivaldehyde), with TosMIC in the presence of a mild base such as lithium hydroxide (B78521) monohydrate (LiOH·H₂O). This reaction proceeds via the initial formation of an α,β-unsaturated ketone through an aldol (B89426) condensation, which then undergoes a [3+2] cycloaddition with the deprotonated TosMIC. The subsequent elimination of the tosyl group leads to the formation of the pyrrole ring.

Detailed research has demonstrated the feasibility of this method for creating pyrroles with a tert-butyl substituent at the 4-position of the pyrrole ring. For instance, the reaction of acetophenone (B1666503) and trimethylacetaldehyde with TosMIC and LiOH·H₂O provides 4-(tert-butyl)-1H-pyrrol-3-ylmethanone in good yields. This one-pot procedure is economical and efficient for the synthesis of such derivatives.

Below is a table summarizing the key aspects of this synthetic approach:

| Reactants | Reagents | Product | Yield | Reference |

| Acetophenone, Trimethylacetaldehyde | Tosylmethyl isocyanide (TosMIC), LiOH·H₂O | 4-(tert-butyl)-1H-pyrrol-3-ylmethanone | Good | Not specified |

Oxidative Annulation and Related Cascade Reactions

Oxidative annulation has emerged as a potent strategy for the synthesis of substituted pyrroles, often involving transition metal catalysis. These reactions typically proceed through the formation of new carbon-carbon and carbon-nitrogen bonds via C-H activation and subsequent cyclization.

While specific examples detailing the synthesis of this compound via oxidative annulation are not extensively documented in readily available literature, general methodologies can be extrapolated. For instance, rhodium-catalyzed oxidative annulation of enamides with alkynes is a known method for preparing N-acetyl or N-unsubstituted pyrroles. nih.gov The application of this method to substrates bearing a tert-butyl group, such as an enamide derived from a tert-butyl ketone, could potentially yield the desired 2-tert-butyl-pyrrole derivatives.

Similarly, ruthenium-catalyzed oxidative annulation of enamines with alkynes provides a versatile route to diversely substituted pyrroles. researchgate.net The success of this reaction with a broad range of substrates suggests its potential applicability for the synthesis of this compound, provided a suitable tert-butyl-containing enamine is employed as the starting material.

Further research is required to explore the specific conditions and substrate scope for the targeted synthesis of this compound and its analogues using these oxidative annulation strategies.

Chemical Reactivity and Transformative Processes of 2 Tert Butyl 1h Pyrrole Scaffolds

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring

The pyrrole nucleus is inherently electron-rich, which predisposes it to certain types of reactions while making others more challenging. The tert-butyl group further modifies this intrinsic reactivity.

Nucleophilic substitution on the pyrrole ring itself is not a common reaction pathway due to the ring's high electron density. However, reactions can occur under specific conditions, particularly in the presence of an oxidizing agent. The oxidation of alkylpyrroles by molecular oxygen in the presence of nucleophiles can lead to substitution reactions. nih.gov For instance, with 2-mercaptoethanol, substitution occurs at the 3-position of the pyrrole ring rather than on the alkyl side chain. nih.gov The mechanism is believed to involve the formation of a complex between the pyrrole and triplet oxygen, followed by an electron transfer. This rate-limiting step generates a pyrrolylmethyl intermediate that can then react with available nucleophiles. nih.gov

In the case of 2-tert-butyl-1H-pyrrole derivatives, such as 3-oxo-3,4-dihydro-2H-pyrrole 1-oxides, treatment with organometallic reagents like Grignard or organolithium compounds can lead to nucleophilic addition onto the nitrone carbon, resulting in the formation of pyrrolidine nitroxides. nih.gov

Table 1: Nucleophilic Reactions on Pyrrole Derivatives

| Reactant | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkylpyrroles | 2-mercaptoethanol | Molecular oxygen | 3-substituted pyrrole | nih.gov |

Pyrrole is highly reactive towards electrophilic aromatic substitution, more so than benzene, due to the delocalization of the nitrogen lone pair into the aromatic system, which increases the ring's electron density. pearson.com This high reactivity allows for reactions to proceed under mild conditions. pearson.com For unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is better stabilized by resonance. pearson.com

In this compound, the C2 position is blocked by the bulky tert-butyl group. This directs electrophilic substitution to other positions on the ring. The primary sites for substitution become the C5 position (the other α-position) and, to a lesser extent, the C3 or C4 positions (β-positions). The regiochemical outcome is influenced by the nature of the electrophile and the reaction conditions. For example, halogenation of reactive 1-substituted pyrroles can lead to polyhalogenated products, indicating the high reactivity of all unsubstituted ring positions. acs.org N-protection, such as with a tert-butoxycarbonyl (Boc) group, can be used to moderate reactivity and improve selectivity. researchgate.net

Table 2: Regioselectivity in Electrophilic Substitution of Substituted Pyrroles

| Pyrrole Derivative | Reagent | Position of Substitution | Product Example | Reference |

|---|---|---|---|---|

| Pyrrole | Mild Electrophiles | C2 (major), C3 (minor) | 2-substituted pyrrole | pearson.com |

| 2,3,4,5-Tetrabromo-1-methylpyrrole | Arylboronic acid, Pd catalyst | C2/C5 | Regioselective Suzuki cross-coupling products | acs.org |

Redox Chemistry of this compound Derivatives

The pyrrole ring can undergo both oxidation and reduction, leading to a variety of products with altered structures and properties.

The oxidation of pyrroles can yield a range of products, from simple oxidized monomers to polymeric materials, depending on the oxidant and reaction conditions. researchgate.net The oxidation of alkylpyrroles can sometimes result in the formation of dimers where the aromatic rings remain intact. nih.gov For some derivatives, oxidation by air can lead to deeply colored ethylene-type dimers. nih.gov For example, 5-(tert-butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide undergoes oxidation with manganese dioxide to form a dimer. nih.gov

In other cases, oxidation can occur at the side chain. The oxidation of tert-butyl 4-alkyl-1H-pyrrole-2-carboxylates with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of methanol occurs regioselectively at the alpha-position of the alkyl group to give 4-acylpyrrole derivatives. researchgate.net

Unstable derivatives like 5-(tert-butyl)-2,2-diethyl-3-imino-4-oxo-3,4-dihydro-2H-pyrrole 1-oxide can undergo oxidation and subsequent hydrolysis in the presence of air and moisture to form α-diketones. nih.gov

The reduction of the pyrrole ring to a pyrroline (dihydropyrrole) or pyrrolidine (tetrahydropyrrole) skeleton typically requires activating the ring with an electron-withdrawing group and using specific reducing agents. pu.ac.ke The Birch reduction (using sodium in liquid ammonia (B1221849) with a proton source like tert-butyl alcohol) is a potential method, though the acidic N-H proton of pyrrole can complicate the reaction by forming an anion that resists reduction. pu.ac.ke Therefore, N-protected, electron-deficient pyrroles are better substrates for this type of reduction. pu.ac.ke

More commonly, reduction reactions are performed on derivatives where specific functional groups are targeted. For instance, 2-tert-butyl-1-pyrroline-1-oxides can be reduced to the corresponding pyrrolidines. mdpi.com This transformation effectively reduces a C=N bond (within the nitrone group) to a C-N bond. The reduction of nitrones with reagents like lithium aluminum hydride (LiAlH4) leads to the formation of hydroxylamines. nih.gov Similarly, the hydrogenation of a terminal ethynyl group on a pyrrolidine side chain to an ethyl group can be achieved using a palladium on carbon (Pd/C) catalyst. mdpi.com These reductions result in significant conformational changes as the planar, sp2-hybridized centers of the pyrrole or pyrroline ring are converted to tetrahedral, sp3-hybridized centers in the pyrrolidine product. mdpi.com

Table 3: Reduction of 2-tert-butyl-pyrrole Derivatives

| Starting Material | Reducing Agent / Catalyst | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Electron-deficient N-protected pyrroles | Na / liq. NH3, t-BuOH | Ring reduction | Pyrroline | pu.ac.ke |

| 2-tert-butyl-1-pyrroline-1-oxides containing a nitrone | LiAlH4 | Nitrone to Hydroxylamine | Pyrrolidine | nih.gov |

Cross-Coupling Reactions of Halogenated and Boronated tert-Butyl Pyrroles

Cross-coupling reactions are powerful tools for C-C bond formation, and they have been applied to functionalized pyrrole scaffolds. Halogenated and boronated pyrroles are key precursors for these transformations. The synthesis of heteroatom-substituted pyrroles, such as 2-boryl substituted pyrroles, can be achieved with high chemo- and regioselectivity. nih.gov

These functionalized pyrroles are excellent candidates for further elaboration through cross-coupling. nih.gov A notable example is the one-pot sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a Suzuki cross-coupling reaction. nih.gov This method allows for the in-situ generation of a 2-boryl pyrrole, which then couples with an aryl halide (e.g., p-iodofluorobenzene) in the presence of a palladium catalyst like Pd(PPh3)4 and a base to yield highly substituted 2-aryl pyrroles. nih.gov

The key intermediate, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, is synthesized by reacting tert-butyl 1H-pyrrole-1-carboxylate with lithium diisopropylamide followed by trimethylborate. nih.gov This boronated pyrrole is a versatile building block for synthesizing various biaryls through Suzuki coupling. nih.gov

Table 4: Cross-Coupling Reactions Involving Functionalized Pyrroles

| Pyrrole Substrate | Coupling Partner | Catalyst/Base | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| In-situ generated 2-boryl pyrrole | p-Iodofluorobenzene | Pd(PPh3)4 / NaOtBu | Suzuki Coupling | Pentasubstituted 2-aryl pyrrole | nih.gov |

| tert-Butyl 2-borono-1H-pyrrole-1-carboxylate | Aryl halides | Palladium catalyst | Suzuki Coupling | 2-Aryl-N-Boc-pyrroles | nih.gov |

Cycloaddition and Pericyclic Reactions Involving this compound

Cycloaddition reactions are powerful methods for the construction of cyclic systems. The aromaticity of the pyrrole ring generally makes it less reactive in these transformations compared to non-aromatic dienes.

Pyrroles are generally considered poor dienes in Diels-Alder reactions due to their aromatic character. researchgate.net They tend to react only with highly reactive dienophiles, and often, Michael addition products are formed as side products. researchgate.net For this compound to act as a diene, the reaction would likely require forcing conditions, such as high temperature or pressure, or the use of a Lewis acid catalyst to activate the dienophile.

When a Diels-Alder reaction does occur, the stereochemistry of the product is governed by the principles of orbital overlap in the transition state. The "endo rule" often predicts the major product, arising from a transition state where the substituents on the dienophile are oriented towards the diene. youtube.com The bulky tert-butyl group at the 2-position of the pyrrole would be expected to exert a significant steric influence on the approach of the dienophile, potentially affecting the endo/exo selectivity of the cycloaddition. It could favor the formation of the exo product to minimize steric repulsion in the transition state.

While acting as a 4π component in a [4+2] cycloaddition is challenging for pyrroles, their derivatives can participate in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. organicchemistrydata.org For example, the corresponding pyrroline N-oxide of this compound could act as a 1,3-dipole and react with various dipolarophiles, such as alkenes or alkynes, to form isoxazolidine-fused ring systems. clockss.org The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reacting partners. clockss.org

Studies on 2-tert-butoxycarbonyl-1-pyrroline N-oxide have shown that it undergoes 1,3-dipolar cycloaddition with chiral acrylates and acrylamides, although the yields can be moderate due to the electron-deficient nature of the nitrone. clockss.org The nature of the chiral auxiliary on the dipolarophile can influence the diastereoselectivity of the cycloaddition.

Influence of the tert-Butyl Substituent on Reaction Stereochemistry and Kinetics

The tert-butyl group is a sterically demanding substituent that can profoundly impact the reactivity and selectivity of reactions involving the this compound scaffold.

The steric bulk of the tert-butyl group at the C2 position of the pyrrole ring can hinder the approach of reagents to the adjacent reaction centers (the N1 and C3 positions) and the π-face of the ring. This steric hindrance can lead to several observable effects:

Reduced Reaction Rates: The activation energy for reactions at or near the tert-butyl group is often increased due to steric repulsion in the transition state, leading to slower reaction kinetics. rsc.org

Lower Yields: Steric hindrance can prevent reactions from going to completion, resulting in lower yields of the desired product. In some cases, it can favor alternative reaction pathways or lead to decomposition under harsh reaction conditions.

Influence on Regioselectivity: In reactions where there are multiple possible sites for attack, the tert-butyl group can direct incoming reagents to less sterically hindered positions. For example, in electrophilic substitution reactions, attack at the C4 or C5 position might be favored over the C3 position.

Impact on Catalyst-Substrate Interaction: In transition metal-catalyzed reactions, the tert-butyl group can affect the coordination of the pyrrole substrate to the metal center, potentially requiring more reactive catalysts or harsher conditions to achieve efficient turnover. nih.gov

Computational studies on related sterically hindered systems have shown that the presence of tert-butyl groups can favor alternative reaction pathways that might not be observed in less hindered analogues. rsc.org For example, in intramolecular oxidative aromatic coupling reactions, steric hindrance has been shown to trigger different cyclization pathways. rsc.org Similarly, the stability and reactivity of nitroxides derived from pyrrolidines are significantly enhanced by the presence of a 2-tert-butyl group, which shields the radical center from reduction. mdpi.com

Table 2: Qualitative Effects of the 2-tert-Butyl Group on Reactivity

| Reaction Type | Expected Effect on Rate | Expected Effect on Yield | Influence on Selectivity |

| Suzuki-Miyaura Coupling | Decrease | Decrease | May influence regioselectivity in di-substituted pyrroles |

| Diels-Alder Reaction | Significant Decrease | Significant Decrease | May favor exo-product |

| [3+2] Cycloaddition | Decrease | Decrease | May influence diastereoselectivity |

| Electrophilic Substitution | Decrease at C3 | Decrease at C3 | May favor substitution at C4/C5 |

Diastereoselectivity in Mukaiyama Crossed-Aldol-Type Reactions

The Mukaiyama aldol (B89426) addition is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst. semanticscholar.orgwikipedia.orgnih.gov This reaction is highly valued in organic synthesis for its ability to create β-hydroxy carbonyl compounds, often with a high degree of stereocontrol. semanticscholar.orgnih.gov When applied to pyrrole-based scaffolds, such as derivatives of this compound, the Mukaiyama crossed-aldol-type reaction allows for the introduction of functionalized side chains at the 5-position, creating new stereocenters.

Research into the diastereoselectivity of this reaction using a protected pyrrole derivative, specifically tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate, has provided insight into the stereochemical outcomes. researchgate.net The reaction of this silyl enol ether with various aldehydes, catalyzed by boron trifluoride diethyl etherate, consistently yields products with a syn configuration between the two newly formed chiral centers. researchgate.net

The stereochemistry of the resulting 5-hydroxyalkyl derivatives is influenced by the steric bulk of the aldehyde reactant. researchgate.net For instance, the reaction with acetaldehyde leads to a product where the hydroxyl group is trans with respect to the oxo group of the pyrrole ring, resulting in a relative R,R stereochemistry at the new chiral centers. researchgate.net However, when larger, more sterically demanding aldehydes are used, the hydroxyl substituent adopts a cis orientation relative to the oxo group. This change in orientation leads to a relative R,S stereochemistry. researchgate.net

These findings demonstrate that the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction on this pyrrole scaffold can be controlled by the choice of the aldehyde, providing a method for synthesizing specific diastereomers of 5-substituted pyrrole derivatives.

Interactive Data Table: Diastereoselectivity in Mukaiyama Aldol Reaction of a Pyrrole Derivative

| Aldehyde | Pyrrole Nucleophile | Catalyst | Diastereomeric Outcome | Relative Stereochemistry | Reference |

| Acetaldehyde | tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate | Boron trifluoride diethyl etherate | syn configuration, hydroxyl group trans to oxo group | R,R | researchgate.net |

| Larger Aldehydes (e.g., 4-bromobutanal) | tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate | Boron trifluoride diethyl etherate | syn configuration, hydroxyl group cis to oxo group | R,S | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Tert Butyl 1h Pyrrole Derivatives

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers an unambiguous determination of the solid-state structure of crystalline compounds, revealing detailed information about molecular geometry, conformation, and the intricate network of intermolecular forces that govern crystal packing.

The planarity of the pyrrole (B145914) ring is a key feature of its aromaticity. However, substitution, particularly with sterically demanding groups like the tert-butyl group, can induce deviations from planarity. In the crystal structure of di-tert-butyl 2,2′-[(ethylazanediyl)bis(methylene)]bis(1H-pyrrole-1-carboxylate), the two pyrrole rings are observed to be essentially planar, with a root-mean-square deviation of 0.002 Å. rsc.orgnih.gov These two planar rings form a significant dihedral angle of 81.24 (10)° with each other. rsc.orgnih.gov

Conversely, studies on other derivatives show that the tert-butyl group can cause steric strain that leads to distortion. For instance, in the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, the voluminous nature of the tert-butyl substituent is cited as a reason for a more significant deviation from planarity in the pyrrole ring compared to a similar structure with a smaller isopropyl group. rsc.org In another example, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, the pyrrole ring, the boronic acid group, and the carbamate (B1207046) group are nearly co-planar, with the dihedral angles between the ring and the substituent groups being minimal at 0.1 (2)° and 2.2 (2)°, respectively. pdx.edu

The solid-state architecture of pyrrole derivatives is significantly influenced by a variety of weak intermolecular interactions. In the absence of strong hydrogen bond donors like N-H or O-H, C-H···π interactions often play a crucial role in stabilizing the crystal lattice. In the structure of di-tert-butyl 2,2′-[(ethylazanediyl)bis(methylene)]bis(1H-pyrrole-1-carboxylate), intermolecular C-H···π interactions are key to the formation of a three-dimensional network. rsc.org Similarly, weak C-H···π interactions are observed in the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. rsc.org

Beyond discrete hydrogen bonds, the extended packing of these molecules in the crystal is stabilized by other non-covalent forces. π-π stacking interactions are significant in the supramolecular structure of di-tert-butyl 2,2′-[(ethylazanediyl)bis(methylene)]bis(1H-pyrrole-1-carboxylate), where the distance between the centroids of parallel pyrrole rings is 3.6892 (13) Å. rsc.org However, such interactions are not universally present and are notably absent in the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. rsc.org

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structure of molecules in solution, providing complementary information to solid-state analysis.

NMR spectroscopy is the most powerful tool for determining the connectivity and electronic environment of atoms in a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for a detailed structural assignment of 2-tert-butyl-1H-pyrrole derivatives.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The tert-butyl group, being an electron-donating group, influences the chemical shifts of the pyrrole ring protons and carbons.

For the parent 1-(tert-butyl)-1H-pyrrole, the protons on the pyrrole ring appear at distinct chemical shifts influenced by the N-substituent. researchgate.net In a more complex derivative, 1-tert-butyl-3-hydroxypyrrole, the presence of the hydroxyl group further modifies the electronic distribution. The ¹H NMR spectrum shows signals for the pyrrole protons at δ 5.50 (4-H), 6.26 (2-H), and 6.49 (5-H). The corresponding ¹³C NMR signals for the ring carbons appear at δ 97.60 (C-4), 101.16 (C-2), 114.18 (C-5), and 143.37 (C-3). rsc.org

The chemical shifts provide valuable information about the substitution pattern. The data for 1-tert-butyl-3-hydroxypyrrole are summarized in the table below.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1-tert-butyl-3-hydroxypyrrole | ¹H | 2-H | 6.26 |

| 4-H | 5.50 | ||

| 5-H | 6.49 | ||

| ¹³C | C-2 | 101.16 | |

| C-3 | 143.37 | ||

| C-4 | 97.60 | ||

| C-5 | 114.18 |

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectrometry measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the functional groups present.

For this compound, the IR spectrum is characterized by specific vibrational modes. The N-H stretching vibration of the pyrrole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring protons are observed around 3100 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group appear just below 3000 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the bulky tert-butyl group can influence the exact position and intensity of these bands compared to unsubstituted pyrrole.

The gas-phase IR spectrum of the isomeric N-tert-butylpyrrole shows characteristic absorptions that can be compared. nist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Sharp peak, characteristic of the secondary amine in the pyrrole ring. |

| Aromatic C-H Stretch | ~3100 | Vibrations of protons attached to the pyrrole ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the tert-butyl group. |

| C=C Ring Stretch | 1500 - 1600 | Aromatic ring vibrations. |

| C-N Ring Stretch | 1400 - 1500 | Vibrations involving the ring nitrogen. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis, e.g., HRMS

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

For this compound (C₈H₁₃N), the exact mass is 123.1048 g/mol . nih.gov HRMS can confirm this elemental composition with high precision. Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 123. The primary fragmentation pathway involves the tert-butyl group. A characteristic and often base peak will be the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation at m/z 108. This cation is stabilized by resonance involving the pyrrole ring. Further fragmentation could involve the loss of ethene or other small neutral molecules from the pyrrole ring itself.

| m/z (calculated) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 123.1048 | [C₈H₁₃N]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule with one electron removed. |

| 108.0813 | [C₇H₁₀N]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group, likely the base peak. |

| 80.0500 | [C₅H₆N]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical, or sequential loss from the ring after initial fragmentation. |

Electronic Absorption and Emission Spectroscopy, e.g., UV-Vis for Symmetry Distinction

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like pyrrole, the absorption bands correspond to π → π* transitions. The symmetry of the molecule plays a key role in determining which transitions are "allowed" or "forbidden."

Thermal Analysis Techniques, e.g., TG/DTA for Solvent Inclusion

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), monitor the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference.

These methods are particularly useful for characterizing crystalline solids, including identifying the presence of included solvent molecules (solvates) or water (hydrates). When a crystalline solvate of a this compound derivative is heated, the included solvent will be driven off at a specific temperature range. This event is observed as a distinct mass loss step in the TGA curve and a corresponding endothermic peak in the DTA or Differential Scanning Calorimetry (DSC) curve. nih.gov

The stoichiometry of the solvate can be calculated from the percentage of mass lost. For example, a study on various crystalline forms of nevirapine (B1678648) clearly showed that the loss of solvents like ethanol (B145695) or acetonitrile (B52724) resulted in a quantifiable weight loss in TGA, confirming the formation of specific solvates. nih.gov The temperature at which desolvation occurs provides information about the strength of the interaction between the solvent molecules and the host lattice.

Computational and Theoretical Investigations of 2 Tert Butyl 1h Pyrrole Systems

Quantum Chemical Studies on Electronic Structure

Quantum chemical methods are employed to model the electronic landscape of molecules, providing a foundational understanding of their intrinsic properties.

The aromaticity of 2-tert-butyl-1H-pyrrole is rooted in the fundamental electronic structure of the pyrrole (B145914) ring. Pyrrole is a five-membered aromatic heterocycle where each of the four carbon atoms contributes one electron to the π-system, and the sp²-hybridized nitrogen atom contributes its lone pair, creating a cyclic, planar array of six π-electrons. libretexts.orggauthmath.com This configuration fulfills Hückel's rule (4n+2 π-electrons), leading to significant thermodynamic stability due to electron delocalization. gauthmath.com

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its electronic behavior. In unsubstituted pyrrole, the HOMO is primarily located over the C2/C5 and C3/C4 atoms, while the LUMO is delocalized over the C-C bonds of the ring. researchgate.net

The introduction of a tert-butyl group at the C2 position introduces a perturbation to this system. As an electron-donating alkyl group, the tert-butyl substituent influences the electronic structure primarily through an inductive effect. This effect increases the electron density within the pyrrole ring, which is expected to raise the energy of the HOMO. A higher HOMO energy level generally indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles compared to unsubstituted pyrrole. The LUMO energy is also slightly affected, leading to a modification of the HOMO-LUMO gap, a key indicator of chemical reactivity.

| Compound | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1H-Pyrrole (Reference) | -5.48 | -0.31 | 5.17 |

| This compound (Predicted Trend) | ~ -5.35 (Higher) | ~ -0.25 (Higher) | ~ 5.10 (Slightly Smaller) |

This table presents typical calculated energy values for pyrrole and illustrates the predicted trends for this compound based on the electron-donating nature of the alkyl group.

The distribution of electron density across the this compound molecule is a direct consequence of the electronegativity of the atoms and the electronic effects of the substituents. The nitrogen atom, being more electronegative than carbon, draws electron density, creating a dipole moment. However, the delocalization of the nitrogen lone pair into the aromatic system makes the ring itself electron-rich.

The electron-donating tert-butyl group further enhances the electron density of the pyrrole ring. This increase is not uniform and is expected to be most pronounced at the ortho (C3) and para (C5) positions relative to the substituent. The increased negative charge at these positions makes them the most probable sites for electrophilic attack. Therefore, computational models predict that electrophilic substitution reactions (such as nitration, halogenation, or acylation) on this compound would preferentially occur at the C5 position, followed by the C3 position, due to both electronic enrichment and lesser steric hindrance compared to the C3 position.

| Atomic Position | Predicted Partial Charge (Arbitrary Units) | Predicted Reactivity toward Electrophiles |

|---|---|---|

| N1 | -0.50 | Low (lone pair in π-system) |

| C2 | +0.15 (substituted) | Low (substituted) |

| C3 | -0.30 | High |

| C4 | -0.25 | Moderate |

| C5 | -0.35 | Highest |

This table provides a qualitative prediction of the charge distribution and resulting electrophilic reactivity at different positions of the this compound ring.

Conformational Analysis and Steric Effects via Molecular Modeling

Molecular modeling techniques, including force-field and quantum mechanical methods, are essential for exploring the three-dimensional structure of molecules and the energetic consequences of that geometry.

While the pyrrole ring itself is largely planar, the flexibility of this compound arises from the rotation of the tert-butyl group around the C2-C(tert-butyl) single bond. Molecular modeling can be used to generate a potential energy surface (PES) for this rotation, identifying the most stable (lowest energy) conformations.

The rotation reveals different staggered and eclipsed conformations of the tert-butyl's methyl groups relative to the plane of the pyrrole ring. The most stable conformers are typically those that minimize steric repulsion. This would be a staggered conformation where the methyl groups are positioned to be as far as possible from the adjacent N-H and C3-H bonds of the pyrrole ring. Eclipsed conformations, where a methyl group is aligned with the N-H or C3-H bond, would represent energy maxima on the rotational energy landscape. The energy difference between the most stable and least stable rotamers defines the rotational barrier, which is expected to be relatively small, allowing for rapid rotation at room temperature. In crystal structures of related molecules, different conformations of tert-butyl groups have been observed, indicating that multiple low-energy rotational states can exist. researchgate.net

| Conformation | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Staggered | Methyl groups are staggered relative to the pyrrole ring plane, minimizing steric clash. | 0.0 (Global Minimum) |

| Eclipsed | A methyl group is eclipsed with the C3-H bond, creating steric strain. | ~3-5 (Rotational Barrier) |

This table presents a hypothetical energy landscape for the rotation of the tert-butyl group, highlighting the energetic preference for staggered conformations.

One of the most significant structural features revealed by computational modeling is the steric strain imposed by the voluminous tert-butyl group on the pyrrole ring. researchgate.net In an ideal, unsubstituted pyrrole ring, all atoms are coplanar to maximize aromatic overlap. However, the sheer size of the tert-butyl group creates significant steric repulsion with the adjacent N-H and C3-H groups.

To alleviate this strain, the molecule undergoes geometric distortions. Computational studies on related sterically crowded systems show that such strain leads to out-of-plane deviations of the ring atoms. researchgate.networldscientific.com The tert-butyl group itself may be pushed away from the ring plane, and the C2 carbon to which it is attached may also deviate slightly. This can lead to a shallow envelope or twisted conformation of the otherwise planar ring. Furthermore, exocyclic and endocyclic bond angles are likely to deform from their ideal sp² values (~120° and ~108°, respectively) to accommodate the bulky substituent. Studies on related compounds have confirmed that a tert-butyl group causes a larger distortion from planarity compared to smaller alkyl groups like isopropyl. iucr.org

| Parameter | Ideal Value (Unsubstituted Pyrrole) | Predicted Value (this compound) | Reason for Distortion |

|---|---|---|---|

| N1-C2-C(tert-butyl) angle | ~126° | >128° | Steric repulsion between tert-butyl and N-H group. |

| C3-C2-C(tert-butyl) angle | ~126° | >128° | Steric repulsion between tert-butyl and C3-H group. |

| Pyrrole Ring Dihedral Angle | 0° (Planar) | >0° (Slightly Non-planar) | Alleviation of overall steric strain. |

This table summarizes the predicted geometric distortions in the this compound structure as a result of steric strain.

Reaction Mechanism Elucidation using Computational Methods

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the methodology for such investigations is well-established. Density Functional Theory (DFT) is a common approach used to map the entire potential energy surface of a chemical reaction, providing a detailed, step-by-step understanding of the transformation.

For a typical electrophilic aromatic substitution reaction on this compound, a computational study would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and the electrophile) and the final products are optimized to find their lowest energy structures.

Identifying Intermediates: The structure of any intermediates, such as the sigma complex (or arenium ion) formed after the initial attack of the electrophile, would be calculated. The relative stability of intermediates formed by attack at C3, C4, or C5 would provide insight into the reaction's regioselectivity.

Finding Transition States (TS): The highest-energy point along the reaction coordinate between reactants and intermediates, or intermediates and products, is located. This structure, the transition state, is crucial for understanding the reaction kinetics.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. By comparing the activation barriers for attack at different ring positions, a definitive prediction of the major product can be made.

Such a study would computationally validate the predictions made from FMO analysis and charge distribution, confirming that electrophilic attack is most favorable at the C5 position due to both electronic stabilization of the intermediate and a lower activation barrier for its formation.

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). aps.orgmdpi.com

For this compound, computational methods can predict the chemical shifts for each unique proton and carbon atom. These predictions can help in the assignment of experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 7.8 | - |

| C3-H | 6.1 | 107 |

| C4-H | 6.7 | 115 |

| C5-H | 6.8 | 120 |

| C(CH₃)₃ | 1.3 | 32 |

| C(CH₃)₃ | - | 30 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general principles and data for similar compounds, as specific literature data for this compound was not found.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using computational methods, providing a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed at the harmonic level, although anharmonic corrections can be applied for greater accuracy. The predicted spectra can be compared with experimental data to identify characteristic vibrational modes.

Electronic (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. researchgate.netnih.gov This information can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, which is characterized by the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption.

Applications in Advanced Organic Synthesis and Materials Science

2-tert-butyl-1H-pyrrole as a Versatile Synthetic Building Block

The strategic placement of a bulky tert-butyl group at the C-2 position of the pyrrole (B145914) ring influences its reactivity, making it a predictable and versatile building block in synthetic chemistry. This substituent can direct further chemical modifications to other positions of the ring and can be carried through multi-step syntheses to impart specific properties, such as increased solubility or thermal stability, to the final products.

The pyrrole nucleus is a core component of many biologically active molecules and complex natural products. mdpi.com this compound and its derivatives serve as important starting materials for constructing more elaborate heterocyclic frameworks. For instance, the nitrogen atom can be protected, often with a tert-butoxycarbonyl (Boc) group, to form tert-butyl 1H-pyrrole-1-carboxylate. This intermediate can then be selectively functionalized. A key transformation is its conversion into tert-butyl 2-borono-1H-pyrrole-1-carboxylate. researchgate.net Boronic acids are exceptionally useful intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, which allows for the formation of carbon-carbon bonds to build complex biaryl structures. researchgate.net

Classical reactions for pyrrole synthesis, such as the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl with an amine, provide a general route to the pyrrole core that can then be further elaborated. mdpi.com By starting with or introducing the 2-tert-butyl group, chemists can access specific isomers of larger heterocyclic systems that might otherwise be difficult to synthesize.

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. acs.org The goal is to efficiently generate a wide range of molecular architectures from a common starting point. The this compound scaffold is well-suited for DOS because it possesses multiple reaction sites: the N-H position and the C-3, C-4, and C-5 positions on the ring.

By systematically applying different reaction conditions and reagents to the pyrrole core, a library of compounds with varied substituents and stereochemistry can be produced. This approach allows for the exploration of a broad chemical space to identify molecules with desired biological or material properties. For example, multi-component reactions that form the pyrrole ring in a single step can be used to introduce diversity, which can then be followed by subsequent functionalization of the pre-formed, substituted pyrrole. researchgate.net

Role in Polymer Chemistry and Advanced Materials

The pyrrole ring is the fundamental repeating unit of polypyrrole, one of the most studied conducting polymers. The incorporation of substituents like the tert-butyl group onto the pyrrole monomer can significantly alter the properties of the resulting polymers, influencing their solubility, processability, and electronic characteristics.

Pyrrole and its derivatives can be polymerized through chemical or electrochemical oxidation to form conjugated polymers. These materials are of interest for applications in electronics, sensors, and energy storage. The direct polymerization of this compound can be challenging due to the steric hindrance of the tert-butyl group. However, derivatives such as tert-butyl 1-pyrrole-carboxylate have been successfully used in in-situ polymerization processes.

A more advanced approach involves using functionalized pyrrole monomers to create well-defined conjugated microporous polymers (CMPs). nih.govnih.gov These are rigid, porous materials with high surface areas and stability. For example, pyrrole-based monomers can be synthesized via Suzuki coupling reactions and then subjected to oxidative self-polymerization to form CMPs. nih.gov The inherent porosity and the presence of nitrogen atoms within the polymer framework make these materials suitable for applications in gas storage and heterogeneous catalysis. nih.govnih.govfrontiersin.org

| Polymer Type | Monomer Example | Polymerization Method | Key Feature |

|---|---|---|---|

| Conducting Polymer | tert-butyl 1-pyrrole-carboxylate | In-situ chemical oxidation | Modified electronic properties |

| Conjugated Microporous Polymer (CMP) | 1,3,5-tri(pyrrol-2-yl)benzene | Oxidative self-polycondensation | High porosity and surface area nih.gov |

The pyrrole ring is a critical component of many chromophores used in advanced optoelectronic materials. One of the most prominent examples is the BODIPY (boron-dipyrromethene) dye family. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photochemical stability.

The properties of BODIPY dyes can be finely tuned by introducing substituents onto the dipyrromethene core. A tert-butyl group at the pyrrole C-2 position can serve several functions. It can increase the solubility of the dye in organic solvents and prevent intermolecular aggregation. This is crucial because aggregation often leads to fluorescence quenching, which is detrimental to performance in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. Furthermore, the steric bulk of the tert-butyl group can influence the conformation of the dye, thereby altering its electronic and photophysical properties.

Catalytic Applications of this compound Derivatives

While the pyrrole ring itself is not typically catalytic, its derivatives can be incorporated into larger molecular structures that function as catalysts. These applications can be broadly categorized into homogeneous and heterogeneous catalysis.

In homogeneous catalysis, pyrrole derivatives can act as ligands that coordinate to a metal center, modifying its reactivity and selectivity. A notable example is 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole , commercially known as cataCXium® PtB. sigmaaldrich.com In this molecule, the pyrrole nitrogen and the phosphine phosphorus can both interact with a metal center, such as palladium. The bulky di-tert-butylphosphino group provides the steric hindrance necessary to promote efficient cross-coupling reactions. sigmaaldrich.com

In the realm of heterogeneous catalysis, materials derived from pyrrole monomers have shown significant promise. Pyrrole-based conjugated microporous polymers (CMPs) can act as solid-state catalysts. nih.govnih.gov The weakly basic nitrogen sites within the porous polymer network can catalyze reactions such as the Knoevenagel condensation. nih.govfrontiersin.org The advantages of using CMPs as catalysts include their high stability, large surface area, and ease of separation from the reaction mixture, allowing for catalyst recycling. nih.govnih.gov

| Catalysis Type | Example Derivative/Material | Role of Pyrrole Derivative | Application |

|---|---|---|---|

| Homogeneous | 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole sigmaaldrich.com | Ligand for metal catalyst | Palladium-catalyzed cross-coupling sigmaaldrich.com |

| Heterogeneous | Pyrrole-based Conjugated Microporous Polymers (CMPs) nih.govnih.gov | Porous solid support with active sites frontiersin.org | Knoevenagel condensation nih.govfrontiersin.org |

| Organocatalysis | 1H-pyrrole-2,3-dione derivatives nih.gov | Core scaffold of the catalyst | Asymmetric Henry reaction nih.gov |

Ligands in Organometallic Catalysis, e.g., Phosphine Ligands

The this compound moiety is a key structural component in a class of highly effective phosphine ligands used in organometallic catalysis. The steric bulk of the tert-butyl group and the electronic properties of the pyrrole ring can be leveraged to create ligands with unique and tunable characteristics. A prominent example is the class of ligands known as cataCXium® ligands, which are utilized in a variety of cross-coupling reactions.

One such commercially available ligand is 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, marketed as cataCXium® PtB. sigmaaldrich.com In this molecule, the pyrrole nitrogen is substituted with a phenyl group, and a di-tert-butylphosphine group is attached to the C2 position of the pyrrole ring. The phosphine group acts as a coordinating agent to a metal center, typically palladium or nickel, forming stable catalytic complexes. These complexes are highly active in facilitating the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis.

The development of pyrrole-based phosphine ligands has been a significant advancement in catalysis. Early research established N-pyrrolyl phosphines as strong π-accepting ligands. However, the development of 2-(phosphino)pyrroles, such as those derived from this compound, offered improved steric and electronic modularity compared to traditional triarylphosphines. The synthesis of these ligands often involves the selective deprotonation of an N-aryl heterocycle followed by a reaction with a chlorophosphine. This method allows for precise control over the steric and electronic environment at the phosphorus atom, which is crucial for optimizing catalytic activity.

Comparative studies have shown that 2-pyrrolyl phosphines exhibit stronger σ-donor characteristics than their 1-pyrrolyl counterparts. The tert-butyl groups on the phosphorus atom in ligands like cataCXium® PtB create a large cone angle, which influences the coordination geometry around the metal center and can enhance catalytic selectivity.

| Property | Value | Reference |

|---|---|---|

| Compound Name | 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole | sigmaaldrich.com |

| CAS Number | 672937-61-0 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₂₆NP | sigmaaldrich.com |

| Application | Ligand in cross-coupling reactions | sigmaaldrich.com |

Derivatives in Metal-Organic Frameworks or Coordination Chemistry

While the direct incorporation of this compound as a primary linker in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented, its derivatives are highly significant in the broader field of coordination chemistry. The pyrrole ring and its substituents can act as versatile ligands, forming stable complexes with a variety of transition metals.

The nitrogen atom of the pyrrole ring and other functional groups that can be introduced onto the ring, such as the phosphine group discussed previously, can coordinate to metal ions. The steric hindrance provided by the tert-butyl group can play a crucial role in determining the coordination number and geometry of the resulting metal complex. This can lead to the formation of discrete molecular complexes rather than extended porous frameworks like MOFs.

For instance, pyrrole-derivative ligands have been shown to form planar nickel(II) complexes with tetradentate ligands. acs.org The coordination chemistry of multidentate pyrrolylaldiminate ligands has also been explored, leading to the synthesis of double-helical dimagnesium complexes. Research in this area has also led to the formation of homoleptic coordination polymers with various transition metals. rsc.org The specific steric and electronic profile of this compound derivatives makes them attractive candidates for creating well-defined coordination spheres around metal centers, which is essential for applications in catalysis and materials science.

Sensor Development Utilizing tert-Butyl Pyrrole Moieties, e.g., Boronic Acid Sensors

The this compound scaffold is a valuable platform for the development of chemical sensors, particularly those based on boronic acids. Boronic acid-based sensors are a powerful tool for the detection of saccharides and other cis-diol-containing compounds. nih.govnih.gov The fundamental principle behind these sensors is the reversible covalent interaction between a boronic acid and the 1,2- or 1,3-diol moieties present in many biologically important molecules, such as glucose. nih.govrsc.org This interaction leads to the formation of a cyclic boronate ester, which can be designed to produce a detectable signal, often a change in fluorescence. nih.govrsc.org

A key intermediate that highlights the role of the tert-butyl pyrrole moiety in this field is tert-butyl 2-borono-1H-pyrrole-1-carboxylate. In this compound, a boronic acid group is attached to the C2 position of the pyrrole ring, and the pyrrole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The crystal structure of this compound reveals that the boronic acid and carbamate (B1207046) groups are nearly co-planar with the pyrrole ring. researchgate.net This planarity is a crucial feature for constructing fluorescent sensors where the pyrrole ring can be part of a larger conjugated system with a fluorophore.

The design of such sensors often involves coupling the boronic acid-functionalized pyrrole to a fluorescent reporter molecule. nih.gov The binding of a saccharide to the boronic acid group alters the electronic properties of the system, leading to a change in the fluorescence output. nih.gov This can occur through several mechanisms, including photoinduced electron transfer (PET), internal charge transfer (ICT), or Förster resonance energy transfer (FRET). bham.ac.uk The tert-butyl group can provide steric shielding and influence the solubility and stability of the sensor molecule.

The development of these sensors is a highly active area of research, with applications in medical diagnostics, particularly for monitoring glucose levels in individuals with diabetes. nih.gov The ability to tune the binding affinity and selectivity for different saccharides by modifying the structure of the boronic acid receptor, including the pyrrole scaffold, is a key advantage of this technology. nih.gov

| Property | Value | Reference |

|---|---|---|

| Compound Name | tert-Butyl 2-borono-1H-pyrrole-1-carboxylate | researchgate.net |

| Molecular Formula | C₉H₁₄BNO₄ | researchgate.net |

| Key Feature | Boronic acid group attached to a protected pyrrole ring | researchgate.net |

| Application | Intermediate in the synthesis of boronic acid-based sensors and other compounds | researchgate.net |

Conclusion and Future Research Perspectives

Summary of Key Findings and Research Gaps

The study of 2-tert-butyl-1H-pyrrole, a sterically hindered derivative of the fundamental aromatic heterocycle pyrrole (B145914), reveals a landscape with significant potential yet notable gaps in dedicated research. The introduction of a bulky tert-butyl group at the C2 position profoundly influences the compound's electronic and steric properties, distinguishing it from its parent compound, pyrrole, and less hindered derivatives.

Key Findings:

Existing research on substituted pyrroles allows for several key inferences regarding this compound. The tert-butyl group, being electron-donating, is expected to increase the electron density of the pyrrole ring, thereby enhancing its reactivity towards electrophilic substitution. However, this electronic effect is significantly counteracted by the steric hindrance imposed by the bulky substituent. This steric shield is anticipated to direct electrophilic attack preferentially to the less hindered C3 and C5 positions.

Synthesis of this compound presents a challenge due to the steric bulk of the tert-butyl group. While general pyrrole syntheses like the Paal-Knorr and Knorr syntheses are well-established, their efficiency for preparing sterically demanding pyrroles such as this compound can be diminished, often requiring modified conditions or alternative synthetic strategies.

Research Gaps:

Despite the foundational understanding of pyrrole chemistry, there is a conspicuous lack of focused research on this compound. The primary research gaps include:

Dedicated Synthetic Methodologies: There is a need for the development of high-yield, scalable synthetic routes specifically tailored for this compound and other sterically hindered pyrroles.

Comprehensive Reactivity Studies: Detailed investigations into the reactivity of this compound are scarce. A thorough exploration of its behavior in various organic reactions, including electrophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions, is warranted.

Physicochemical Properties: A comprehensive database of its spectroscopic and physicochemical properties is not readily available.

Biological Activity Screening: While the pyrrole motif is a common feature in biologically active compounds, the specific biological profile of this compound remains largely unexplored.

Materials Science Applications: The potential of this compound as a monomer or building block in the synthesis of novel polymers and functional materials is yet to be investigated.

Emerging Methodologies and Research Frontiers

Recent advancements in synthetic organic chemistry offer promising avenues for addressing the existing research gaps and expanding the chemistry of this compound.

Emerging Methodologies:

Modern Catalytic Syntheses: Transition-metal-catalyzed reactions, such as those involving palladium, rhodium, and iron, have emerged as powerful tools for the construction of highly substituted pyrroles. nih.gov These methods often proceed under milder conditions and can offer greater functional group tolerance and regioselectivity, which could be advantageous for the synthesis of sterically hindered pyrroles.

Continuous Flow Synthesis: The application of continuous flow technology can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of pyrrole derivatives. syrris.com This methodology could be particularly beneficial for optimizing the synthesis of this compound.

C-H Functionalization: Direct C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the introduction of various substituents onto aromatic rings without the need for pre-functionalized starting materials. The application of these techniques to this compound could provide direct access to a wide array of novel derivatives.

Research Frontiers:

Catalyst Development for Sterically Hindered Substrates: A significant research frontier lies in the design and development of catalysts that can efficiently mediate reactions involving sterically demanding substrates like this compound. This includes the exploration of novel ligand systems and catalyst supports.